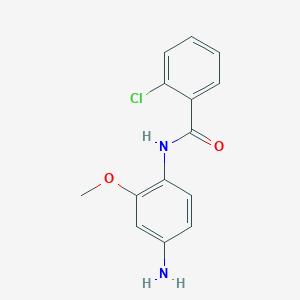

N-(4-amino-2-methoxyphenyl)-2-chlorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-8-9(16)6-7-12(13)17-14(18)10-4-2-3-5-11(10)15/h2-8H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOZTEDDSWDOLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301250354 | |

| Record name | N-(4-Amino-2-methoxyphenyl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436089-18-8 | |

| Record name | N-(4-Amino-2-methoxyphenyl)-2-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436089-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-2-methoxyphenyl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methoxyphenyl)-2-chlorobenzamide typically involves the reaction of 4-amino-2-methoxyaniline with 2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methoxyphenyl)-2-chlorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to the formation of various substituted benzamides .

Scientific Research Applications

N-(4-amino-2-methoxyphenyl)-2-chlorobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methoxyphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy and amino groups (electron-donating) enhance solubility in polar solvents but may reduce thermal stability. For example, N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide has a lower melting point (159–161°C) compared to nitro-substituted analogues (e.g., 222–224°C for nitro derivatives) due to weaker intermolecular forces . Chlorine (electron-withdrawing) increases crystallinity and melting points, as seen in N-(benzo[d]thiazol-2-yl)-2-chlorobenzamide (m.p. 201–210°C) .

- Heterocyclic Modifications: Benzothiazole-containing derivatives (e.g., 1.2d) exhibit distinct fluorescence and biological activity due to extended conjugation . Imidazolidinone-substituted analogues (e.g., ) form stable hydrogen-bonded networks, reflected in their high melting points (216–218°C) .

Spectroscopic and Crystallographic Insights

- NMR and IR Trends: NH protons in amides typically resonate at δ 10–12 ppm (DMSO-d₆), as observed in N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide (δ 10.29) and imidazolidinone derivatives (δ 12.38) . IR carbonyl stretches (C=O) appear near 1685–1745 cm⁻¹, influenced by adjacent substituents .

- Crystal Structures: N-(phenyl)-2-chlorobenzamide adopts a tetragonal lattice (P4₃ space group) with a C(S)-C(O) bond length of ~1.48 Å, slightly elongated compared to non-chlorinated analogues due to steric and electronic effects .

Biological Activity

N-(4-amino-2-methoxyphenyl)-2-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including oncology and antimicrobial research.

Chemical Structure and Properties

This compound features a benzamide core modified with an amino group and a methoxy group on one aromatic ring, while the other ring contains a chlorine substituent. This unique structure contributes to its biological activity.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that this compound shows potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

- Anticancer Activity : Research has demonstrated that this compound can inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in critical metabolic processes. For instance, it may interact with enzymes that regulate cell cycle progression, contributing to its anticancer effects .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Binding Interactions : The amino and methoxy groups can form hydrogen bonds with target proteins, enhancing binding affinity. The chlorobenzamide moiety facilitates hydrophobic interactions, which are crucial for enzyme inhibition .

- Signal Modulation : By inhibiting specific enzymes, the compound can alter signaling pathways that control cell division and survival, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was shown to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

- Antimicrobial Activity : In vitro tests against Staphylococcus aureus revealed that this compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide | Contains a different amino substitution | Similar anticancer properties |

| N-(4-Amino-3-nitrophenyl)-2-chlorobenzamide | Nitro group instead of methoxy | Different reactivity and potential toxicity |

| N-(4-Amino-2-hydroxyphenyl)-2-chlorobenzamide | Hydroxy group substitution | Enhanced solubility but altered activity profile |

Q & A

Basic: What synthetic methods are validated for N-(4-amino-2-methoxyphenyl)-2-chlorobenzamide?

The compound is typically synthesized via coupling reactions. A validated approach involves reacting 2-chlorobenzoic acid derivatives with 4-amino-2-methoxyaniline using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) under controlled conditions (e.g., −50°C). Post-synthesis purification via column chromatography and structural confirmation using IR, ¹H-NMR, and elemental analysis are critical steps .

Advanced: How can reaction yields be optimized when coupling reagents produce inconsistent results?

Yields depend on reagent ratios, solvent polarity, and temperature. For example:

- DCC/HOBt systems in anhydrous dichloromethane at −50°C minimize side reactions .

- Alternative coupling agents (e.g., EDC/HCl) or microwave-assisted synthesis may improve efficiency.

- Monitor reaction progress with TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of acid to amine).

Basic: Which spectroscopic techniques confirm structural integrity?

- IR spectroscopy : Validate amide bond formation (C=O stretch ~1650–1680 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .

- ¹H-NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy (δ ~3.8 ppm), and amine protons (δ ~5.5 ppm with broadening) .

- Elemental analysis : Ensure C, H, N, and Cl content aligns with theoretical values (±0.3%) .

Advanced: How should researchers address contradictory fluorescence intensity data in different solvents?

Contradictions arise from solvent polarity and pH effects. A systematic approach includes:

- Testing solvents (e.g., DMSO, ethanol) at λex 340 nm and λem 380 nm .

- Adjusting pH (2.7–10.1) using 0.1 M HCl/NaOH to identify optimal fluorescence (e.g., pH 5 for stability) .

- Validate with binding constant calculations and statistical metrics (e.g., RSD <1.5% for reproducibility) .

Basic: What are the compound’s key stability considerations?

- pH sensitivity : Degrades under strong acidic/basic conditions. Use buffered solutions (pH 5–7) for storage .

- Thermal stability : Store at 4°C; avoid prolonged exposure to >25°C to prevent decomposition .

- Light sensitivity : Protect from UV light to maintain fluorescence properties .

Advanced: How can computational modeling predict biological interactions of this compound?

- Molecular docking : Use software like AutoDock to simulate binding with targets (e.g., kinases, HDACs) based on structural analogs .

- QSAR studies : Correlate substituent effects (e.g., methoxy position) with bioactivity (e.g., IC50 values) .

- Validate predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) .

Basic: What in vitro assays are suitable for initial bioactivity screening?

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays for HDACs or kinases .

Advanced: How to resolve discrepancies in biological activity between structural analogs?

- Perform SAR analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on activity .

- Use metabolite profiling (LC-MS) to identify degradation products affecting potency .

- Validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Basic: What analytical methods quantify the compound in biological matrices?

- HPLC-UV : C18 column, mobile phase acetonitrile/water (70:30), detection at 254 nm .

- LC-MS/MS : MRM mode for high sensitivity (LOD ~0.27 mg/L) .

- Fluorometry : Quantify via fluorescence intensity at λem 380 nm .

Advanced: What strategies improve selective functionalization of the benzamide scaffold?

- Protecting groups : Use Boc for amine protection during coupling .

- Directed ortho-metalation : Introduce substituents at specific positions via lithium bases .

- Click chemistry : Modify the methoxy group with azide-alkyne cycloaddition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.